molecular formula C21H36O2 B14780972 (3R)-3-(Benzyloxy)tetradecan-1-OL

(3R)-3-(Benzyloxy)tetradecan-1-OL

Cat. No.: B14780972
M. Wt: 320.5 g/mol
InChI Key: BDNJHLQOWXQLQF-UHFFFAOYSA-N
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Description

(3R)-3-(Benzyloxy)tetradecan-1-OL is a chiral secondary alcohol featuring a benzyl-protected hydroxyl group at the third carbon of a 14-carbon chain. This compound is of interest in synthetic organic chemistry, particularly in the preparation of complex molecules such as lipids, surfactants, or bioactive intermediates. Its stereochemistry at the C3 position (R-configuration) and the benzyl ether group make it a versatile building block for asymmetric synthesis.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

3-phenylmethoxytetradecan-1-ol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3

InChI Key

BDNJHLQOWXQLQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds described in the literature (e.g., ), focusing on functional groups and synthetic strategies. Below is a comparative analysis based on analogous compounds:

Table 1: Key Features of Related Compounds

Compound Name Functional Groups Synthetic Pathway Highlights Key Applications/Properties Reference
(3R,5R)-1-Benzyloxycarbonyl-3,5-bis(TBDMS-oxy)piperidin-4-ol (10) Benzyloxycarbonyl, TBDMS ethers, piperidine ring Multi-step protection/deprotection; hydrogenolysis Intermediate for alkaloid synthesis
3-Bromo-1-(TBDMS-oxy)propane (12) Bromoalkyl, TBDMS ether Silylation of 3-bromo-1-propanol Alkylating agent in nucleophilic substitutions
H-β-(3-Benzothienyl)-D-Ala-OH Benzothienyl, D-alanine derivative Not detailed in evidence Potential peptide or enzyme inhibitor

Key Differences:

Backbone Structure :

  • (3R)-3-(Benzyloxy)tetradecan-1-OL has a linear 14-carbon chain, whereas piperidine derivatives (e.g., compound 10 in ) are cyclic amines. This distinction impacts their reactivity and applications (e.g., linear chains are better suited for lipid synthesis, while cyclic structures are used in alkaloid frameworks) .

Functional Group Reactivity :

  • The benzyl ether group in the target compound is more stable under acidic conditions compared to TBDMS ethers (e.g., compound 12 ), which are prone to cleavage by fluoride ions .
  • Unlike bromoalkyl derivatives (e.g., compound 12 ), the target compound lacks electrophilic sites, limiting its utility in alkylation reactions.

Stereochemical Complexity :

  • The R-configuration at C3 in This compound contrasts with the D-alanine configuration in H-β-(3-Benzothienyl)-D-Ala-OH (), which is critical for biological activity in peptide-based systems .

Research Findings and Limitations

Critical Analysis of Evidence

  • focuses on piperidine and bromoalkyl intermediates, which share functional groups (e.g., benzyloxycarbonyl, TBDMS ethers) but differ fundamentally in backbone structure and application scope.

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols and physicochemical data on This compound .

Investigate its role in lipid bilayer systems or asymmetric catalysis, leveraging its chiral center and hydrophobic chain.

Compare its stability and reactivity with other benzyl ethers (e.g., (3S)-3-benzyloxyhexadecanol) to refine structure-activity relationships.

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